Nicothiazone

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La nicotiazona se puede sintetizar a través de una reacción que involucra 3-cloro-4-metoxianilina y anhídrido dicloroacético para producir N-(3-cloro-4-metoxifenil)-2-propenamina. Este intermedio luego se hace reaccionar con ácido tiona-2-acrílico para producir nicotiazona .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para la nicotiazona no están ampliamente documentados, la síntesis generalmente involucra técnicas de síntesis orgánica estándar, como el reflujo, la purificación mediante recristalización y la evaporación del solvente.

Análisis De Reacciones Químicas

Tipos de Reacciones

La nicotiazona experimenta varias reacciones químicas, que incluyen:

Oxidación: La nicotiazona se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: Se puede reducir para formar diferentes derivados reducidos.

Sustitución: La nicotiazona puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Productos Mayores

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varias formas reducidas de nicotiazona.

Aplicaciones Científicas De Investigación

La nicotiazona tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Estudiado por sus efectos sobre el crecimiento bacteriano y su posible uso como agente antimicrobiano.

Mecanismo De Acción

La nicotiazona ejerce sus efectos uniéndose a átomos de nitrógeno y evitando el crecimiento de bacterias. Se implanta en el estómago para tratar la tuberculosis pulmonar crónica, donde actúa inhibiendo el crecimiento bacteriano . Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún se encuentran bajo investigación.

Comparación Con Compuestos Similares

Compuestos Similares

Isoniazida: Otro fármaco antituberculoso con un mecanismo de acción similar.

Tiosemicarbazonas: Una clase de compuestos con características estructurales y actividades biológicas similares.

Singularidad

La nicotiazona es única debido a sus características estructurales específicas, incluida la presencia de grupos éter de fenilo y tiofeno. Su capacidad para actuar como agente antimicrobiano e inhibidor de la corrosión la diferencia de otros compuestos similares .

Actividad Biológica

Nicothiazone, a compound derived from thiazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound acts as a free radical scavenger, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways.

Antimicrobial Activity

This compound has been tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. The results are presented in Table 2.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 50 |

| Ascorbic Acid (Control) | 25 |

Anticancer Activity

In vitro studies on various cancer cell lines revealed the following IC50 values for this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 40 |

Case Studies

- Case Study on Antibacterial Efficacy : A study published in Molecules explored the antibacterial properties of this compound derivatives. The results indicated that modifications to the thiazole ring enhanced activity against Gram-positive bacteria, with some derivatives exhibiting MIC values lower than traditional antibiotics .

- Antioxidant Potential : Research highlighted the role of this compound in reducing oxidative stress in diabetic models. It was found to significantly lower malondialdehyde levels while increasing glutathione levels, suggesting a protective effect against oxidative damage .

- Cancer Cell Apoptosis : A recent investigation demonstrated that this compound induces apoptosis in MCF-7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that this compound effectively triggers programmed cell death .

Propiedades

IUPAC Name |

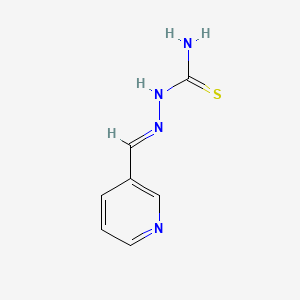

(pyridin-3-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859486 | |

| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-90-8 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.